REACTION_CXSMILES
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I[C:2]1[C:3]2[S:11][CH:10]=[C:9]([C:12]3[CH:13]=[C:14]4[C:18](=[CH:19][CH:20]=3)[N:17]([C:21](=[O:29])[CH2:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[CH2:16][CH2:15]4)[C:4]=2[C:5]([NH2:8])=[N:6][CH:7]=1.[CH3:30][N:31]1[CH:35]=[C:34](B2OC(C)(C)C(C)(C)O2)[CH:33]=[N:32]1.C(=O)(O)[O-].[Na+].CO>O1CCOCC1.CCOC(C)=O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[CH3:30][N:31]1[CH:35]=[C:34]([C:2]2[C:3]3[S:11][CH:10]=[C:9]([C:12]4[CH:13]=[C:14]5[C:18](=[CH:19][CH:20]=4)[N:17]([C:21](=[O:29])[CH2:22][C:23]4[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=4)[CH2:16][CH2:15]5)[C:4]=3[C:5]([NH2:8])=[N:6][CH:7]=2)[CH:33]=[N:32]1 |f:2.3,7.8.9.10.11|
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Name
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7-iodo-3-[1-(phenylacetyl)-2,3-dihydro-1H-indol-5-yl]thieno[3,2-c]pyridin-4-amine
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Quantity
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102 mg
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Type
|
reactant
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Smiles
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IC=1C2=C(C(=NC1)N)C(=CS2)C=2C=C1CCN(C1=CC2)C(CC2=CC=CC=C2)=O
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Name
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|
Quantity
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60 mg
|
Type
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reactant
|
Smiles
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CN1N=CC(=C1)B1OC(C)(C)C(C)(C)O1
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Name
|
|
Quantity
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0.6 mL
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Type
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reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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2 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
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8 mg
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Type
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catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 120° C. in the microwave for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was degassed with Nitrogen for 10 minutes in a microwave vial
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Duration
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10 min
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Type
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CUSTOM
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Details
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The vial was then capped
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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ADDITION
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Details
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poured into water (15 mL)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×15 mL)
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Type
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WASH
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Details
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The extracts were washed with brine (1×15 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
|
Details
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The residue was purified by flash chromatography (Analogix, 24 g SiO2, 50%-100% EtOAc in hexanes
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Type
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WAIT
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Details
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gradient over 10 minutes
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Duration
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10 min
|
Type
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WAIT
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Details
|
EtOAc for 5 minutes
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Duration
|
5 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)C=1C2=C(C(=NC1)N)C(=CS2)C=2C=C1CCN(C1=CC2)C(CC2=CC=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.141 mmol | |
AMOUNT: MASS | 69 mg | |
YIELD: PERCENTYIELD | 70.6% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |